1,3-Bis(4-tert-butylphenyl)urea
Description
1,3-Bis(4-tert-butylphenyl)urea is a symmetrical urea derivative characterized by two 4-tert-butylphenyl groups attached to the urea core (-NH-C(=O)-NH-). This compound is notable for its rigid aromatic structure, which enhances thermal stability and influences supramolecular interactions due to hydrogen bonding from the urea moiety. Applications of such compounds often include catalysis, polymer additives, or supramolecular chemistry due to their ability to form hydrogen-bonded networks .
Properties
CAS No. |
78015-86-8 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,3-bis(4-tert-butylphenyl)urea |
InChI |
InChI=1S/C21H28N2O/c1-20(2,3)15-7-11-17(12-8-15)22-19(24)23-18-13-9-16(10-14-18)21(4,5)6/h7-14H,1-6H3,(H2,22,23,24) |
InChI Key |
DKNMXMLQLXMSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-tert-butylphenyl)urea can be synthesized through a reaction involving 4-tert-butylaniline and phosgene. The reaction typically proceeds as follows:
Step 1: 4-tert-butylaniline is reacted with phosgene in the presence of a base such as triethylamine to form an intermediate isocyanate.
Step 2: The intermediate isocyanate is then reacted with another equivalent of 4-tert-butylaniline to yield this compound.
The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-tert-butylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1,3-Bis(4-tert-butylphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-tert-butylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences :
- Backbone: The urea derivative contains a polar urea group, while 1,2-bis(4-tert-butylphenyl)ethane features a nonpolar ethane (-CH₂-CH₂-) linkage.
- Functional Groups : The urea group enables hydrogen bonding, whereas the ethane derivative relies solely on van der Waals interactions and steric effects from the tert-butyl substituents.
Physicochemical Properties :
Comparison with Other Urea Derivatives
For context, other urea analogs (e.g., 1,1-diphenylurea or N,N'-diarylureas) exhibit distinct properties:
- 1,1-Diphenylurea : Lacks tert-butyl groups, reducing steric hindrance and thermal stability.
- N,N'-Diarylureas : Vary in aromatic substitution patterns, affecting electronic properties and reactivity.
Research Findings and Limitations
In contrast, 1,2-bis(4-tert-butylphenyl)ethane’s nonpolar structure aligns with applications requiring hydrophobicity and photostability . Further experimental studies are needed to quantify these differences conclusively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
